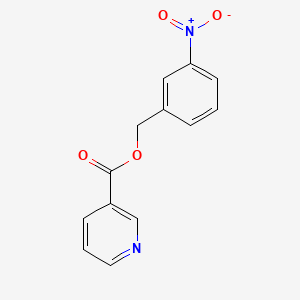
3-nitrobenzyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzyl nicotinate is a compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of nicotinic acid that contains a nitrobenzyl group attached to the pyridine ring. This compound has shown promising results in various research areas, including drug delivery, imaging, and photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzyl nicotinate involves the release of the active drug molecule upon activation by light. The nitrobenzyl group acts as a phototrigger, absorbing light energy and undergoing a photochemical reaction that results in the cleavage of the bond between the nitrobenzyl group and the pyridine ring. This releases the active drug molecule, which can then exert its therapeutic effect.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-nitrobenzyl nicotinate depend on the specific drug molecule that is released upon activation. In general, the release of the drug molecule is localized to the site of activation, which minimizes systemic toxicity. Additionally, the use of light as a trigger allows for precise control over drug release, further reducing the risk of off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-nitrobenzyl nicotinate is its versatility. It can be used with a wide range of drug molecules, making it a valuable tool for drug delivery and imaging research. Additionally, its photoactivatable properties allow for precise control over drug release, which is important for minimizing off-target effects. However, the use of light as a trigger can be limiting in some experimental setups, as it requires specialized equipment and may not be compatible with certain biological systems.
Direcciones Futuras
There are several future directions for research involving 3-nitrobenzyl nicotinate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to optimize the photoactivatable properties of 3-nitrobenzyl nicotinate for specific drug molecules and imaging applications. Finally, there is potential for the use of 3-nitrobenzyl nicotinate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness and reduce side effects.
Métodos De Síntesis
The synthesis of 3-nitrobenzyl nicotinate involves the reaction of nicotinic acid with 3-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature and under an inert atmosphere. The resulting product is purified by crystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-nitrobenzyl nicotinate has been extensively studied for its potential applications in drug delivery and imaging. It is used as a photoactivatable prodrug, which means that it can be activated by light to release the active drug molecule. This property makes it an attractive candidate for targeted drug delivery, as it allows for precise control over drug release. Additionally, 3-nitrobenzyl nicotinate has been used as a fluorescent probe for imaging purposes. It has been shown to selectively target cancer cells, making it a promising tool for cancer diagnosis and treatment.
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-4-2-6-14-8-11)19-9-10-3-1-5-12(7-10)15(17)18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOFVXQHJCOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
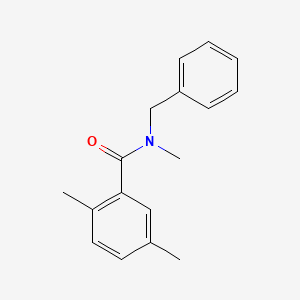

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
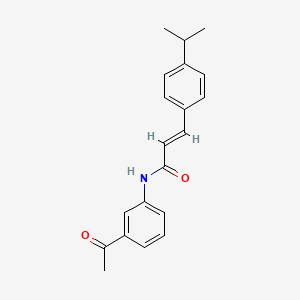
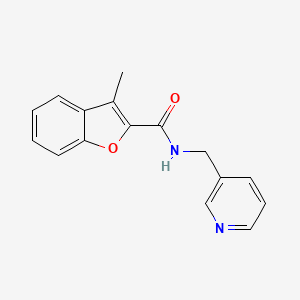
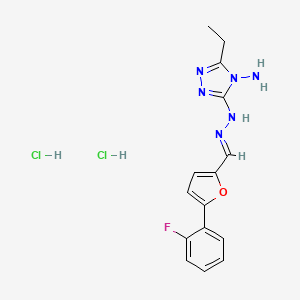
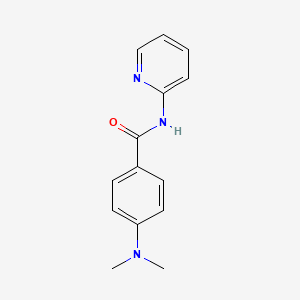
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)